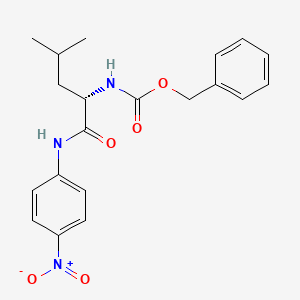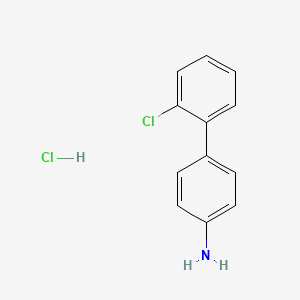
LAS-C10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linear alkylbenzene sulfonate with a carbon chain length of 10 (LAS-C10) is a member of the linear alkylbenzene sulfonate family, which are anionic surfactants. These compounds consist of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. They are widely used in various cleaning and personal care products due to their excellent surfactant properties .
准备方法
Synthetic Routes and Reaction Conditions
Linear alkylbenzene sulfonates are prepared industrially by the sulfonation of linear alkylbenzenes. The most common route involves the alkylation of benzene with long-chain monoalkenes (such as dodecene) using hydrogen fluoride as a catalyst. The resulting alkylbenzenes are then sulfonated with sulfur trioxide to produce the sulfonic acid, which is subsequently neutralized with sodium hydroxide .
Industrial Production Methods
The industrial production of linear alkylbenzene sulfonates involves large-scale sulfonation reactors where linear alkylbenzenes are continuously fed and reacted with sulfur trioxide. The sulfonic acid produced is then neutralized in a separate reactor with sodium hydroxide to form the final product. This process is highly efficient and can be scaled up to produce large quantities of the surfactant .
化学反应分析
Types of Reactions
Linear alkylbenzene sulfonates undergo various chemical reactions, including:
Oxidation: Linear alkylbenzene sulfonates can be oxidized to produce sulfonic acids and other oxidation products.
Reduction: These compounds can be reduced under specific conditions to yield the corresponding alkylbenzenes.
Substitution: Linear alkylbenzene sulfonates can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide or potassium hydroxide are often employed.
Major Products Formed
Oxidation: Sulfonic acids and other oxidation products.
Reduction: Alkylbenzenes.
Substitution: Various substituted alkylbenzenes depending on the nucleophile used.
科学研究应用
Linear alkylbenzene sulfonates, including LAS-C10, have a wide range of applications in scientific research:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to their ability to disrupt cell membranes.
Medicine: Investigated for their antimicrobial properties and potential use in disinfectants.
Industry: Widely used in the formulation of detergents, cleaning agents, and personal care products
作用机制
The primary mechanism of action of linear alkylbenzene sulfonates involves their ability to reduce surface tension and disrupt lipid membranes. The hydrophobic alkyl chain interacts with lipid bilayers, while the hydrophilic sulfonate group remains in the aqueous phase, leading to the solubilization of lipids and proteins. This property makes them effective in cleaning and antimicrobial applications .
相似化合物的比较
Similar Compounds
Branched alkylbenzene sulfonates: These were used before linear alkylbenzene sulfonates but were phased out due to their poor biodegradability.
Sodium dodecyl sulfate: Another widely used anionic surfactant with similar properties but different structural characteristics.
Sodium laureth sulfate: Commonly used in personal care products, it has a similar surfactant action but differs in its ethoxylated structure.
Uniqueness
Linear alkylbenzene sulfonates, including LAS-C10, are unique due to their linear structure, which provides better biodegradability compared to their branched counterparts. This makes them more environmentally friendly and suitable for widespread use in various applications .
属性
CAS 编号 |
1322-98-1 |
|---|---|
分子式 |
C16H25NaO3S |
分子量 |
320.4 g/mol |
IUPAC 名称 |
sodium;2-decylbenzenesulfonate |
InChI |
InChI=1S/C16H26O3S.Na/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)20(17,18)19;/h10-11,13-14H,2-9,12H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI 键 |
AJVIQNYVMGYYOL-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)

![aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate](/img/structure/B1143439.png)


